3-Iodo-7-methylimidazo[1,2-a]pyridine
Description
Historical Context and Significance of Imidazo[1,2-a]pyridine (B132010) Scaffolds in Organic Chemistry and Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic 5-6 heterocycle that has garnered immense interest from chemists for decades. nih.gov Its structure is recognized as a "privileged scaffold" or "drug prejudice" motif in medicinal chemistry due to its frequent appearance in biologically active compounds and approved pharmaceuticals. nih.gov The initial preparations and reactions of these compounds were being explored as early as the 1960s. The significance of this chemical framework lies in its versatile synthetic accessibility and its ability to interact with a wide array of biological targets. nih.gov
The development of numerous synthetic methodologies, including multicomponent reactions, has made the imidazo[1,2-a]pyridine core a foundational structure in the generation of diverse chemical libraries for drug discovery. nih.govnih.gov Its utility also extends to material sciences, where its structural and photophysical properties are of interest. nih.gov The continuous evolution of synthetic strategies to create and functionalize imidazo[1,2-a]pyridines underscores their enduring importance in both academic research and the pharmaceutical industry. nih.gov
Structural Features and Core Imidazo[1,2-a]pyridine System Nomenclature
Imidazo[1,2-a]pyridine is an aromatic heterocyclic organic compound characterized by the fusion of a pyridine (B92270) ring with an imidazole (B134444) ring. nih.gov This fusion results in a bicyclic system with a bridgehead nitrogen atom. The standard nomenclature for this system numbers the atoms starting from the nitrogen in the imidazole ring that is not at the ring junction, proceeding around the five-membered ring and then through the six-membered ring. The carbon at the 3-position is particularly noteworthy as it is electron-rich and thus highly susceptible to electrophilic substitution and other functionalization reactions, making it a key site for synthetic modification. nih.gov
Overview of Biological and Pharmacological Relevance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is the backbone of numerous compounds with a broad spectrum of pharmacological activities. This versatility has led to the development of several commercially successful drugs. nih.gov Notable examples include Zolpidem, a widely used hypnotic for treating insomnia, and Alpidem, which has been used as an anxiolytic agent. nih.govnih.gov Other marketed drugs based on this scaffold include Olprinone for acute heart failure, Zolimidine for peptic ulcers, and Minodronic acid for osteoporosis. nih.govnih.gov
The range of biological activities associated with imidazo[1,2-a]pyridine derivatives is extensive, including:
Antituberculosis
Antiviral nih.gov
Antifungal nih.gov
Anti-inflammatory nih.gov
Antiprotozoal nih.gov
Anxiolytic nih.gov
Proton pump inhibition
This wide therapeutic spectrum solidifies the status of imidazo[1,2-a]pyridines as a critical pharmacophore in modern drug discovery. nih.gov
Specific Focus on 3-Iodo-7-methylimidazo[1,2-a]pyridine within the Imidazo[1,2-a]pyridine Family
Within the vast family of imidazo[1,2-a]pyridines, This compound serves as a prime example of a key synthetic intermediate. While not typically an end-product for therapeutic use itself, its structure is strategically designed for further chemical modification.
The iodine atom at the C3-position is the molecule's most significant feature from a synthetic standpoint. The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows chemists to readily introduce a wide variety of substituents at the C3-position, which is a common strategy for modulating the biological activity of the resulting molecules. nih.govresearchgate.net
The methyl group at the 7-position influences the electronic properties and solubility of the molecule and its derivatives. The synthesis of C3-halogenated imidazo[1,2-a]pyridines is a well-established strategy for creating molecular diversity. researchgate.net Therefore, this compound is a valuable and versatile building block, enabling the efficient construction of complex molecules for screening in drug discovery programs, particularly in the search for new anticancer and anti-infective agents. rsc.orgbeilstein-journals.org
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 59938-33-9 sigmaaldrich.com |
| Molecular Formula | C₈H₇IN₂ sigmaaldrich.com |
| Molecular Weight | 258.06 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 109-117 °C sigmaaldrich.com |
| InChI Key | JHYOINIROVIUFH-UHFFFAOYSA-N sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYOINIROVIUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491842 | |
| Record name | 3-Iodo-7-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59938-33-9 | |
| Record name | 3-Iodo-7-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59938-33-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Synthetic Transformations of 3 Iodo 7 Methylimidazo 1,2 a Pyridine
Cross-Coupling Reactions at the C3-Iodo Position
The carbon-iodine bond at the C3 position of the imidazo[1,2-a]pyridine (B132010) ring is the principal site of reactivity for cross-coupling reactions. The electron-rich nature of the imidazo[1,2-a]pyridine system facilitates oxidative addition to palladium(0) catalysts, initiating a variety of powerful bond-forming transformations.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. For 3-Iodo-7-methylimidazo[1,2-a]pyridine, this reaction provides a direct route to 3-aryl or 3-vinyl derivatives. A notable example involves the coupling of this compound with 4-cyanophenylboronic acid. google.com This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄). google.com The reaction proceeds efficiently in a mixture of solvents like 1,4-dioxane (B91453) and water upon heating. google.com This transformation is pivotal for synthesizing compounds where the imidazo[1,2-a]pyridine core is linked to various aryl systems.
| Reactant 1 | Coupling Partner | Catalyst | Base | Product |
| This compound | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-(7-Methylimidazo[1,2-a]pyridin-3-yl)benzonitrile |
This interactive table summarizes a typical Suzuki-Miyaura reaction involving this compound. Data derived from google.com.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction enables the introduction of alkynyl moieties at the C3 position of the imidazo[1,2-a]pyridine scaffold, creating precursors for more complex molecular architectures. The reaction is co-catalyzed by palladium and copper complexes in the presence of a base. While specific examples detailing the Sonogashira coupling of this compound are not prevalent in the provided search results, this transformation is a standard and widely applicable method for functionalizing 3-halo-imidazo[1,2-a]pyridines. acs.org
| Reactant 1 | Coupling Partner (General) | Catalyst System | Product (General) |
| This compound | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst | 7-Methyl-3-(alkynyl)imidazo[1,2-a]pyridine |
This interactive table outlines the general conditions for a Sonogashira cross-coupling reaction.
The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide. This reaction is instrumental in installing amino groups at the C3 position, yielding 3-amino-7-methylimidazo[1,2-a]pyridine derivatives, which are important pharmacophores. nih.govresearchgate.net The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The synthesis of 3-amino-imidazo[1,2-a]pyridine compounds is a crucial area of research, with various methods being developed to facilitate this transformation. nih.govresearchgate.net
| Reactant 1 | Coupling Partner (General) | Catalyst System | Product (General) |
| This compound | Amine (R¹R²NH) | Pd catalyst, Phosphine ligand | N,N-R¹R²-7-methylimidazo[1,2-a]pyridin-3-amine |
This interactive table illustrates the general scheme for a Buchwald-Hartwig amination reaction.
The introduction of a nitrile group (–CN) at the C3 position can be achieved through cyanation reactions, which typically involve a palladium or copper catalyst and a cyanide source, such as zinc cyanide or trimethylsilyl (B98337) cyanide. organic-chemistry.org The resulting 3-cyano-7-methylimidazo[1,2-a]pyridine is a valuable synthetic intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups. The compound 3-cyano-7-methylimidazo[1,2-a]pyridine is documented in chemical databases, indicating its successful synthesis. uni.lu
| Reactant | Cyanide Source (Example) | Catalyst (Example) | Product |
| This compound | Trimethylsilyl cyanide (TMSCN) | Pd catalyst | 3-Cyano-7-methylimidazo[1,2-a]pyridine |
This interactive table shows a representative cyanation reaction. Data derived from organic-chemistry.orguni.lu.
The reactivity of the imidazo[1,2-a]pyridine core is significantly influenced by its substituent pattern. The C3 position is the most electron-rich carbon and is typically the primary site for electrophilic attack and metalation. rsc.orgnih.gov The presence of the iodine atom at this position pre-functionalizes it for cross-coupling reactions.
The methyl group at the C7 position (C7-Me) is an electron-donating group. This group increases the electron density of the heterocyclic system, which can enhance the rate of oxidative addition of the C-I bond to the palladium(0) catalyst, thereby facilitating the cross-coupling reactions discussed above. The regioselectivity of these reactions is overwhelmingly dictated by the position of the iodine leaving group, ensuring that functionalization occurs specifically at the C3 position.
Functionalization via C-H Bond Activation
Direct C-H bond activation is a powerful strategy for modifying heterocyclic cores without the need for pre-functionalization. rsc.org For the imidazo[1,2-a]pyridine scaffold, C-H activation studies have shown that various positions can be targeted depending on the reaction conditions and directing groups. acs.orgnih.gov
In the context of this compound, the C3 position is already occupied. Research on the broader class of imidazo[1,2-a]pyridines indicates that the C5 position is another potential site for C-H functionalization, particularly for alkylation reactions under visible light photocatalysis. nih.gov Palladium-catalyzed C-H arylation often targets the C3 position; however, when this site is blocked, arylation can be directed to other positions. acs.orgnih.govnih.gov The presence of the C3-iodo substituent would likely influence the regioselectivity of any subsequent C-H activation attempts, potentially directing functionalization to other available positions on the pyridine (B92270) ring of the scaffold. This creates opportunities for sequential functionalization, first at the C3-Iodo position via cross-coupling, followed by C-H activation at another site, or vice versa, allowing for the synthesis of highly substituted imidazo[1,2-a]pyridine derivatives.
A Comprehensive Analysis of the Reactivity and Synthetic Utility of this compound
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmaceutical agents and functional materials. The introduction of specific substituents, such as an iodine atom at the C3 position and a methyl group at the C7 position, creates the compound This compound . This molecule is a versatile synthetic intermediate, offering multiple sites for chemical modification. The reactivity of this compound is dictated by the interplay of the electron-rich imidazo[1,2-a]pyridine core, the reactive carbon-iodine bond, and the potentially modifiable methyl group. This article explores the specific chemical transformations of this compound, focusing on its behavior in radical reactions, C-H functionalization, nucleophilic substitution, and other key synthetic pathways.
The chemical behavior of this compound is rich and varied, enabling a wide range of synthetic modifications. The key reactive sites are the C-H bonds of the heterocyclic core, the carbon-iodine bond at the C3 position, and the methyl group at C7.
The direct functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions is a powerful strategy for derivatization. bio-conferences.orgresearchgate.net These reactions can be initiated through transition metal catalysis, metal-free oxidation, or photocatalysis. researchgate.net For this compound, radical reactions can be envisioned to occur at the C-H positions or potentially involving the C-I bond.
Visible-light-induced reactions are particularly relevant. For instance, the perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides can be achieved using visible light, proceeding through a photoactive electron donor-acceptor (EDA) complex. mdpi.com This method has been shown to be tolerant of methyl groups on the pyridine ring, suggesting its applicability to this compound for functionalization at available C-H positions. mdpi.com The proposed mechanism involves the formation of a perfluoroalkyl radical (e.g., CF₃•) which then attacks the electron-rich imidazo[1,2-a]pyridine ring to form a radical intermediate. Subsequent oxidation and deprotonation yield the final substituted product. mdpi.com
Another significant radical pathway is photocatalytic thiocyanation. Using a photoredox catalyst like eosin (B541160) Y under visible light, imidazoheterocycles can be functionalized at the C3 position. nih.gov While the C3 position in the title compound is blocked by iodine, this highlights the susceptibility of the scaffold to radical attack, which could be directed to other positions under specific conditions. The mechanism is believed to involve the formation of a thiocyanate (B1210189) radical, which then engages in the C-H functionalization process. nih.gov
Transition-metal-catalyzed C-H functionalization is a cornerstone of modern organic synthesis, enabling the direct formation of new bonds without pre-functionalized substrates. wikipedia.org On the this compound scaffold, the most electronically activated C-H bond at the C3 position is already substituted with an iodine atom. Therefore, C-H functionalization must be directed to other positions, such as C2, C5, C6, or C8, or the C7-methyl group.
Ruthenium(II) catalysts have been successfully employed for the C-H activation and tandem cyclization of 2-arylimidazo[1,2-a]pyridines. nih.gov Similarly, palladium catalysis is widely used for the arylation of the imidazo[1,2-a]pyridine ring. medjchem.com These methods typically require a directing group to achieve regioselectivity. For this compound, functionalization could potentially be directed to the C2 or C8 positions. However, the iodine at C3 is a powerful coupling handle itself, often outcompeting C-H activation pathways under typical palladium-catalyzed conditions.
In recent years, metal-free C-H functionalization has emerged as a cost-effective and environmentally friendly alternative to transition metal-catalyzed methods. nih.gov These reactions often employ an oxidant to facilitate the transformation. For the imidazo[1,2-a]pyridine core, a variety of metal-free oxidative functionalizations have been developed.
One such example is the direct regioselective amination of imidazo[1,2-a]pyridine derivatives using an aminating source and an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA). organic-chemistry.org While typically targeting the C3 position, the principles could be adapted to functionalize other sites on the 3-iodo-substituted scaffold. Furthermore, metal-free sulfenylation using sulfenamides catalyzed by molecular iodine has been reported, again demonstrating the feasibility of activating the C-H bonds of this heterocycle without a transition metal. organic-chemistry.org
Visible-light-promoted cross-dehydrogenative coupling represents another metal-free strategy. For example, using rose bengal as a photocatalyst, imidazo[1,2-a]pyridines can be coupled with tertiary amines. mdpi.com Substrates with methyl groups on the pyridine ring are well-tolerated in these reactions, indicating a potential pathway for the functionalization of this compound at its available C-H bonds. mdpi.com
The carbon-iodine bond at the C3 position is the most versatile functional handle on the this compound molecule. The iodine atom is an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, which proceed via a formal nucleophilic substitution at the C3 carbon. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.
Prominent examples of these transformations include:
Suzuki-Miyaura Coupling: This reaction pairs the iodo-substrate with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. Studies on 2-substituted-3-iodoimidazo[1,2-a]pyridines have shown that the choice of base and solvent is crucial, with strong bases like NaOH or Ba(OH)₂ in solvents such as DME or THF providing optimal results. researchgate.net
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper complexes, to form an alkynylated product. wikipedia.orgorganic-chemistry.org This method is highly effective for creating C(sp²)-C(sp) bonds under mild conditions. wikipedia.org
Heck Reaction: The palladium-catalyzed coupling of the aryl iodide with an alkene provides a route to vinylated imidazo[1,2-a]pyridines. nih.gov Microwave-assisted Heck reactions have proven particularly effective for functionalizing bromo-imidazo[1,2-a]pyridine derivatives and are expected to be similarly efficient for the more reactive iodo-analogs. nih.gov
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.org It is a premier method for synthesizing N-arylated heterocycles. nih.govnih.gov
The general conditions for these pivotal cross-coupling reactions are summarized in the table below.
Interactive Table: Typical Conditions for Cross-Coupling Reactions of this compound
| Reaction | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Typical Nucleophile |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, (SIPr) | Na₂CO₃, Ba(OH)₂, NaOH | DME, THF, Toluene | Aryl/heteroaryl boronic acid |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd₂(dba)₃ | PPh₃, DTBNpP | Et₃N, Piperidine, DABCO | THF, DMF | Terminal alkyne (with CuI co-catalyst) |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Dioxane | Alkene (e.g., Styrene, Acrylate) |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Primary/secondary amine |
The methyl group at the C7 position, being attached to the aromatic pyridine ring, behaves as a benzylic-type substituent and is thus amenable to various chemical transformations. While specific literature examples for the functionalization of the C7-methyl group on this compound are not extensively documented, several standard synthetic methods are expected to be applicable.
Plausible transformations include:
Oxidation: The methyl group could likely be oxidized to an aldehyde (7-formyl) or a carboxylic acid (7-carboxy) using standard oxidizing agents. Reagents such as selenium dioxide (SeO₂) are often used for the controlled oxidation of benzylic methyl groups to aldehydes, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) would likely lead to the carboxylic acid.
Halogenation: Radical halogenation at the benzylic position is a common transformation. Using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light would be expected to yield 7-(bromomethyl)imidazo[1,2-a]pyridine. This brominated intermediate is highly valuable, serving as a precursor for a wide range of nucleophilic substitution reactions to introduce ethers, esters, amines, and other functional groups.
Deprotonation/Alkylation: Treatment with a strong base, such as an organolithium reagent, could potentially deprotonate the methyl group to form an anion, which could then be quenched with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to form new C-C bonds.
Beyond the aforementioned reactions, the this compound framework can participate in other valuable transformations. One of the most significant is palladium-catalyzed aminocarbonylation. This reaction introduces a carboxamide functional group by reacting the aryl iodide with an amine and carbon monoxide gas under palladium catalysis. beilstein-journals.org
While the reaction has been specifically detailed for 6-iodo and 8-iodo-imidazo[1,2-a]pyridine isomers, the methodology is directly translatable to the 3-iodo isomer. beilstein-journals.orglibretexts.org The reaction typically employs a palladium catalyst, a phosphine ligand, a base, and is conducted under a pressurized atmosphere of CO. A notable feature is the potential for competing mono- and double-carbonylation, leading to either amides or α-ketoamides, with selectivity being controlled by the choice of reaction conditions and the amine nucleophile. beilstein-journals.org
Interactive Table: Conditions for Aminocarbonylation of Iodo-Imidazo[1,2-a]pyridines
| Catalyst System | Amine Nucleophile | Pressure (CO) | Temperature | Solvent | Product |
| Pd-SILP | Aliphatic (e.g., Morpholine) | 30 bar | 100 °C | DMF | Amide or α-Ketoamide |
| Pd-SILP | Aromatic (e.g., Aniline) | 30 bar | 100 °C | DMF | Amide (High Selectivity) |
Data extrapolated from studies on 6- and 8-iodo isomers. beilstein-journals.org
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Derivatives
General Principles of SAR in Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine core is a fused bicyclic system consisting of an imidazole (B134444) ring fused to a pyridine (B92270) ring. This arrangement confers a unique electronic distribution and a relatively rigid conformation, which are key determinants of its biological activity. The SAR of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring.
Research has shown that the biological activity of imidazo[1,2-a]pyridine derivatives can be fine-tuned by strategic placement of substituents. The scaffold itself has been identified as a "drug prejudice" structure due to its frequent appearance in the discovery of new drugs. nih.gov
Impact of C3-Substitution on Biological Activities
The C3 position of the imidazo[1,2-a]pyridine ring is a key site for chemical modification and plays a critical role in determining the biological activity of these derivatives. The introduction of various substituents at this position can lead to a diverse range of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. nih.govrsc.org
Studies on various C3-substituted imidazo[1,2-a]pyridines have demonstrated the profound impact of this position on their biological profiles. For example, new imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized and evaluated as potential antiulcer agents, with some compounds showing good cytoprotective properties. nih.gov The functionalization at C3 is a widely explored strategy to access new chemical space for drug discovery. nih.gov
Role of C7-Methyl Group in Modulating Activity
The substitution pattern on the pyridine ring of the imidazo[1,2-a]pyridine scaffold is crucial for modulating biological activity. The presence and position of a methyl group, in particular, can have a significant impact on the potency and selectivity of these compounds.
In the context of 3-iodo-7-methylimidazo[1,2-a]pyridine, the C7-methyl group is expected to influence the molecule's interaction with its biological target. A study on imidazo[1,2-a]pyridine derivatives as anti-tuberculosis agents revealed that the position of the methyl group plays a role in the compound's potency. nih.gov A comparison between 6-methyl and 7-methyl analogues indicated that the 6-methyl isomer was considerably more active than the 7-methyl analogue in that specific series. nih.gov This suggests that the steric and electronic effects of the methyl group's position are critical for optimal binding.
The following table summarizes the antitubercular activity of some C6 and C7 substituted imidazo[1,2-a]pyridine derivatives, illustrating the impact of the methyl group's position.
| Compound | Substitution | MIC (μM) |
| Analogue 1 | 6-methyl | 0.005 |
| Analogue 2 | 7-methyl | 0.004 |
| Analogue 3 | 8-methyl | 0.1 |
| Analogue 4 | 7-chloro | 0.02 |
Data sourced from a study on antitubercular imidazo[1,2-a]pyridines. nih.gov
Pharmacophore Modeling and Ligand Design for Imidazo[1,2-a]pyridine Derivatives
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. This approach is widely applied to the design and optimization of imidazo[1,2-a]pyridine derivatives. openpharmaceuticalsciencesjournal.com
A typical pharmacophore model for an imidazo[1,2-a]pyridine derivative might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents identified a five-featured hypothesis (HHPRR) consisting of one positive, two hydrophobic, and two aromatic ring features as being crucial for activity. openpharmaceuticalsciencesjournal.com
These models are generated based on a set of active compounds and can be used to virtually screen large chemical libraries to identify new molecules with the desired biological profile. For this compound, a pharmacophore model would likely include the imidazo[1,2-a]pyridine core as a key aromatic and hydrophobic feature. The C3-iodo group could be defined as a hydrophobic or halogen bond donor feature, while the C7-methyl group would contribute to the hydrophobic character of the molecule.
Advanced Applications and Future Directions in Imidazo 1,2 a Pyridine Research
Medicinal Chemistry Applications and Therapeutic Potential
An extensive search for data on the therapeutic potential of 3-Iodo-7-methylimidazo[1,2-a]pyridine yielded no specific results for the following sub-categories.
Anticancer Agents and FGFR/VEGFR/PDGFR Inhibition
No studies were found that evaluate This compound for its anticancer properties or its potential as an inhibitor of Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), or Platelet-Derived Growth Factor Receptors (PDGFR). Research in this area focuses on other derivatives of the imidazo[1,2-a]pyridine (B132010) family, which have been explored as potential anticancer therapeutics. nih.govnih.govasianpubs.orgnih.govresearchgate.netresearchgate.net
Anti-Tuberculosis Agents and Mode of Action Studies
The literature on imidazo[1,2-a]pyridines as anti-tuberculosis agents is robust, with significant research into compounds that inhibit targets like QcrB, pantothenate synthetase (PS), and ATP synthase (ATPS). researchgate.netnih.govrsc.orgnih.gov However, none of the available studies specifically name or test This compound for its efficacy against Mycobacterium tuberculosis or its mode of action.
Antiviral and Antimicrobial Activities
While various imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for antiviral and antimicrobial activities, no specific data exists for This compound . Studies in this field describe the antiviral properties of derivatives with different substitution patterns, such as those with a thioether side chain at the 3-position. nih.govmdpi.com
Antiulcer and Anti-inflammatory Properties
The antiulcer and anti-inflammatory potential of the imidazo[1,2-a]pyridine class has been documented. researchgate.netnih.govnih.gov For instance, certain 3-substituted derivatives have been synthesized and tested for cytoprotective properties. nih.gov A recent study also investigated a novel derivative for its anti-inflammatory effects by modulating specific signaling pathways. nih.govnih.gov Nevertheless, no research was found that specifically investigates This compound for these properties.
Anxiolytic and Hypnotic Agents
The imidazo[1,2-a]pyridine scaffold is the basis for well-known hypnotic agents like zolpidem. Some derivatives have been evaluated for anxiolytic and sedative profiles. researchgate.netnih.gov However, there is no information available regarding the anxiolytic or hypnotic potential of This compound .
Probe Development for Biological Systems
The development of imaging probes, particularly for amyloid plaques in Alzheimer's disease, has been a significant area of research for iodinated imidazo[1,2-a]pyridine derivatives. nih.gov Compounds like IMPY (2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine) have been extensively studied for this purpose. nih.gov Despite the structural similarity, no literature could be found on the synthesis or evaluation of This compound as a potential imaging probe for amyloid plaques or any other biological system.
Materials Science Applications (e.g., Optoelectronic Devices)
The inherent photophysical properties of the imidazo[1,2-a]pyridine core make it a valuable scaffold in materials science. rsc.org Derivatives of this class have been investigated for their applications as emitters in Organic Light-Emitting Diodes (OLEDs), particularly for generating deep-blue light. researchgate.net The planar structure of the fused ring system facilitates π-π stacking, while its electron-deficient nature allows for the creation of donor-acceptor type molecules with tunable emission wavelengths. researchgate.netvulcanchem.com
Specifically, the this compound derivative serves as a crucial building block for more complex functional materials. The iodine atom at the C3 position is a versatile reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the strategic introduction of diverse functional groups to modulate the optoelectronic properties of the final molecule. For instance, attaching donor moieties like triphenylamine (B166846) or carbazole (B46965) to the imidazo[1,2-a]pyridine acceptor core has been shown to produce materials with excellent thermal stability and high photoluminescence quantum yields, essential characteristics for efficient OLEDs. researchgate.net While direct applications of this compound in a specific device are not yet prominent in the literature, its utility as a key intermediate for synthesizing high-performance organic electronic materials is of significant interest. The field also explores imidazo[1,2-a]pyridine derivatives for creating specialized products like dispersed dyes. bio-conferences.org
Computational Chemistry and Theoretical Studies
Computational methods are indispensable tools for predicting the chemical behavior and properties of imidazo[1,2-a]pyridine derivatives, guiding synthetic efforts and providing insights into their interactions at a molecular level.
Molecular docking is a computational technique frequently employed to predict the binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. For the imidazo[1,2-a]pyridine scaffold, docking studies have been instrumental in rationalizing the biological activity of various derivatives, particularly as antituberculosis agents and kinase inhibitors. nih.govnih.govchemmethod.com
In a typical study, the 3D structure of a derivative is placed into the binding site of a target protein, and its interactions are scored based on factors like hydrogen bonding and steric complementarity. nih.gov For example, docking simulations of imidazo[1,2-a]pyridine-3-carboxamides have helped identify key interactions within the active site of enzymes like QcrB in Mycobacterium tuberculosis, guiding the design of more potent inhibitors. nih.gov Similarly, studies on other derivatives have revealed strong binding affinities with targets like human LTA4H, suggesting their potential as anti-inflammatory agents. chemmethod.com Although specific molecular dynamics simulations for this compound are not extensively documented, this compound could be modeled to predict its potential biological targets and to understand its conformational flexibility and interaction stability within a binding pocket over time.
| Compound Type | Biological Target | Observed Interaction | Binding Score (Example) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB (M. tuberculosis) | Binding to b subunit of ubiquinol (B23937) cytochrome C reductase | MIC ≤0.006 μM | nih.gov |
| Imidazo[1,2-a]pyridine Hybrids | Human LTA4H (3U9W.pdb) | Interaction with active site amino acids | -11.237 Kcal/mol | chemmethod.com |
| Imidazo[1,2-a]pyridin-3-yl derivatives | Farnesyl Diphosphate Synthase | Hydrogen bonding and steric interactions | High MolDock & Rerank Scores | nih.gov |
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov For imidazo[1,2-a]pyridine derivatives, DFT calculations provide fundamental insights into their properties. scirp.org The B3LYP/6-311G(d) level of theory is commonly used to optimize molecular geometries and calculate various parameters. scirp.orgresearchgate.net
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. DFT studies on iodinated imidazo[1,2-a]pyridine analogues show that the iodine atom influences the electron density distribution across the molecule. vulcanchem.com Such calculations are crucial for understanding the reactivity of this compound in synthetic transformations and for predicting its electronic behavior in materials.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Chalc1 | -6.078 | -2.265 | 3.813 | researchgate.net |
| Chalc2 | -6.125 | -2.322 | 3.802 | researchgate.net |
Molecular Electrostatic Potential (MEP) analysis is a computational technique, often performed alongside DFT calculations, that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov The resulting color-coded map provides a visual guide to the charge distribution. nih.gov
In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov For a molecule like this compound, MEP analysis would likely show a negative potential around the nitrogen atoms of the imidazole (B134444) ring, indicating their nucleophilic character. Conversely, the area around the hydrogen atoms and the carbon attached to the iodine would exhibit a positive potential, highlighting sites for nucleophilic interaction. This analysis is invaluable for predicting reaction sites and understanding intermolecular interactions. nih.gov
Challenges and Opportunities in Imidazo[1,2-a]pyridine Chemistry
Despite significant progress, the chemistry of imidazo[1,2-a]pyridines presents several challenges. A primary difficulty is achieving regioselective functionalization, as the C3 position is highly nucleophilic and readily reacts, making modifications at other positions like C2 or C5 more complex. mdpi.comtandfonline.comresearchgate.net Many traditional synthetic methods require harsh reaction conditions, expensive metal catalysts (such as palladium or copper), and strong oxidants, which can limit functional group tolerance and raise environmental concerns. researchgate.netnih.gov
These challenges, however, create numerous opportunities. There is a strong demand for the development of greener, more atom-economical, and catalyst-free synthetic protocols. nih.govacs.org The vast, underexplored chemical space of imidazo[1,2-a]pyridine derivatives offers immense potential for discovering novel therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. researchgate.netnih.gov Furthermore, their unique photophysical properties present opportunities for creating novel functional materials for electronics and photonics. rsc.orgbio-conferences.org
Emerging Trends in Functionalization and Derivatization
The field of imidazo[1,2-a]pyridine synthesis is continuously evolving, with several emerging trends focused on improving efficiency and molecular diversity. One of the most significant trends is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby increasing step and atom economy. mdpi.comrsc.org
Visible-light-induced photocatalysis has emerged as a powerful and green strategy for C-H functionalization at various positions on the imidazo[1,2-a]pyridine ring. mdpi.comresearchgate.net Using simple photocatalysts like eosin (B541160) Y or rose bengal, chemists have successfully introduced alkyl, aryl, and other functional groups at the C3 and even the less reactive C5 position. mdpi.com Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the final product, are also gaining traction. rsc.org These reactions, sometimes catalyzed by inexpensive and benign reagents like molecular iodine, allow for the rapid construction of complex and diverse libraries of imidazo[1,2-a]pyridine derivatives for high-throughput screening in drug and materials discovery. acs.orgrsc.org These advanced synthetic strategies are paving the way for the next generation of imidazo[1,2-a]pyridine-based compounds.
Conclusion and Outlook
Summary of Key Findings and Advancements
Research surrounding the imidazo[1,2-a]pyridine (B132010) nucleus has yielded a wealth of knowledge, with significant strides made in the synthesis and functionalization of these molecules. The introduction of a halogen, particularly iodine, at the C-3 position is a critical advancement. This is because the carbon-iodine bond serves as a versatile synthetic handle, allowing for a variety of subsequent cross-coupling reactions to introduce diverse functional groups.
Key advancements include the development of efficient and regioselective methods for the C-H functionalization and iodination of the imidazo[1,2-a]pyridine core. mdpi.com These methods, which sometimes utilize visible light or are catalyst-free, represent a move towards more sustainable and atom-economical chemical syntheses. mdpi.com Specifically for 3-iodo-7-methylimidazo[1,2-a]pyridine, its synthesis from 2-amino-5-methylpyridine (B29535) is a well-established route. chemicalbook.com
The true significance of this compound lies in its role as a building block for compounds with potent biological activities. The broader imidazo[1,2-a]pyridine class has been shown to exhibit a remarkable range of pharmacological effects, including anticancer, antitubercular, antiviral, anti-inflammatory, and antiulcer properties. mdpi.comnih.govresearchgate.netnih.gov This extensive bioactivity profile underscores the therapeutic potential of derivatives that can be synthesized from the 3-iodo-7-methyl precursor.
Future Research Directions for this compound
The existing body of research paves a clear path for future investigations centered on this compound. A primary avenue for future work is its continued use as a pivotal starting material in medicinal chemistry programs. The development of novel synthetic methodologies that leverage the reactivity of the C-3 iodo group will be crucial. This includes exploring new coupling partners and reaction conditions to expand the chemical space accessible from this intermediate.
A significant area of future research will be the systematic exploration of the structure-activity relationship (SAR) of derivatives synthesized from this compound. By creating focused libraries of compounds with diverse substituents at the 3-position, researchers can elucidate the structural requirements for optimal activity against various biological targets. For instance, in the context of antitubercular agents, further modifications of the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold are warranted to enhance potency and pharmacokinetic properties. nih.gov
Furthermore, there is an opportunity to investigate the metabolic fate and potential off-target effects of compounds derived from this scaffold. A deeper understanding of their absorption, distribution, metabolism, and excretion (ADME) properties will be essential for the development of safe and effective drug candidates.
Potential for Novel Drug Discovery and Material Science Innovation
The potential for This compound to contribute to novel drug discovery is immense. The imidazo[1,2-a]pyridine scaffold is already present in marketed drugs for a variety of conditions, and research continues to uncover new therapeutic applications. mdpi.comnih.gov
One of the most promising areas is the development of new treatments for tuberculosis (TB), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Derivatives of the imidazo[1,2-a]pyridine core have shown outstanding potency against Mycobacterium tuberculosis, with some compounds inhibiting novel biological targets such as QcrB, a subunit of the electron transport chain. nih.govnih.gov The 3-iodo-7-methyl derivative is an ideal starting point for the synthesis of next-generation anti-TB agents with improved efficacy.
In the realm of oncology, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation. researchgate.netnih.gov The ability to easily modify the 3-position of the scaffold allows for the fine-tuning of inhibitor selectivity and potency.
Beyond drug discovery, the unique photophysical properties of some imidazo[1,2-a]pyridine derivatives suggest potential applications in material science. researchgate.net These compounds can exhibit fluorescence and have been explored for use in optoelectronic devices. Future research could focus on synthesizing novel materials derived from this compound and characterizing their electronic and optical properties for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.
Compound Properties: this compound
| Property | Value |
|---|---|
| CAS Number | 59938-33-9 |
| Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| Appearance | Solid |
| Melting Point | 109-117 °C |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-amino-5-methylpyridine |
| This compound |
| Alpidem |
| Necopidem |
| Olprinone |
| Saripidem |
| Zolimidine |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to functionalize the imidazo[1,2-a]pyridine scaffold at the 3-position?
- Methodological Answer : The 3-position of imidazo[1,2-a]pyridine is typically modified via Friedel-Crafts acylation, iodine-catalyzed coupling, or multicomponent reactions. For example, iodine-catalyzed synthesis enables regioselective substitution at the 3-position using aryl aldehydes and amines under mild conditions . Microwave-assisted multicomponent reactions with 2-aminopyridines, aldehydes, and alkynes (e.g., Cu-catalyzed three-component coupling) provide efficient routes to 3-substituted derivatives .
Q. How can structural characterization of 3-Iodo-7-methylimidazo[1,2-a]pyridine derivatives be optimized?
- Methodological Answer : Utilize a combination of and NMR to confirm substitution patterns. For instance, NMR signals in the aromatic region (δ 7.0–8.5 ppm) distinguish between substituents at the 3- and 7-positions. Mass spectrometry (ESI-HRMS) and IR spectroscopy (e.g., NH stretches at ~3336 cm) further validate molecular formulas and functional groups .
Q. What in vitro assays are suitable for preliminary cytotoxicity screening of these compounds?
- Methodological Answer : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7, A375) and normal cells (e.g., Vero) to evaluate selectivity. For example, IC values for compound 12b (11–13 µM in cancer cells vs. 91 µM in Vero) highlight its cancer-specific cytotoxicity .
Advanced Research Questions
Q. How do electronic effects of substituents at the 3- and 7-positions influence anticancer activity?
- Methodological Answer : Electron-donating groups (e.g., -NH, -NMe) at the 3-position enhance activity by improving electrostatic interactions with cancer cell membranes. Conversely, electron-withdrawing groups (e.g., -NO) reduce potency due to steric hindrance. For instance, 12i (with -NMe) shows lower IC (11–16 µM) than nitro-substituted analogs .
Q. What mechanisms underlie the selective cytotoxicity of this compound derivatives?
- Methodological Answer : Mechanistic studies suggest membrane disruption via electrostatic interactions, as evidenced by compound 12b binding to phosphatidylserine-rich cancer cell membranes. Flow cytometry and apoptosis assays (Annexin V/PI staining) can further validate caspase-dependent pathways .
Q. How can in vivo efficacy be predicted from in vitro data, and what are common discrepancies?
- Methodological Answer : Use pharmacokinetic modeling (e.g., logP calculations, plasma protein binding assays) to predict bioavailability. Discrepancies often arise from metabolic instability of iodine substituents. For example, in vivo studies of 12b may require prodrug formulations to enhance half-life .
Q. What strategies resolve contradictory SAR data between structurally similar analogs?
- Methodological Answer : Perform molecular docking or QSAR modeling to identify steric/electronic outliers. For example, 10e (ortho-NO) shows reduced activity due to steric clashes, while 10a (para-NO) retains potency, highlighting positional effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
